benzyl (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetate
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Overview
Description
BENZYL 2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE is a complex organic compound with a molecular formula of C24H19N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE typically involves the reaction of 6H-indolo[2,3-b]quinoxaline derivatives with benzyl acetate under specific conditions. One common method involves the use of a DMSO-K2CO3 system, where the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . The presence of electron-withdrawing substituents can affect the reaction rate and yield, necessitating careful control of reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain high-purity BENZYL 2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE .
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMSO
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce indoloquinoxaline alcohols .
Scientific Research Applications
BENZYL 2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE has several scientific research applications:
Medicinal Chemistry: This compound exhibits potential antiviral and antibacterial activities, making it a candidate for drug development.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound’s ability to interact with DNA and proteins makes it useful in studying molecular mechanisms and developing therapeutic agents.
Industrial Applications: It is explored for use in redox flow batteries due to its stable redox properties.
Mechanism of Action
The mechanism of action of BENZYL 2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the replication process and exhibiting cytotoxic effects against cancer cells . Additionally, it can interact with specific proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6H-Indolo[2,3-b]quinoxaline: A parent compound with similar structural features and biological activities.
9-Methyl-6H-indolo[2,3-b]quinoxaline: A closely related compound with slight structural modifications.
2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-one:
Uniqueness
BENZYL 2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE is unique due to its specific benzyl acetate moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H19N3O2 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
benzyl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate |
InChI |
InChI=1S/C24H19N3O2/c1-16-11-12-21-18(13-16)23-24(26-20-10-6-5-9-19(20)25-23)27(21)14-22(28)29-15-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 |
InChI Key |
AQVAXPADWDACNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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